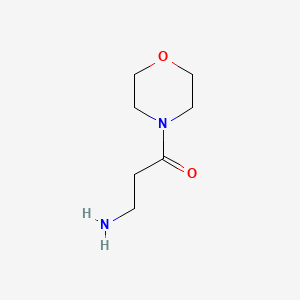

3-Amino-1-morpholin-4-yl-propan-1-one

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

3-Amino-1-morpholin-4-yl-propan-1-one is a useful research compound. Its molecular formula is C7H14N2O2 and its molecular weight is 158.201. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

Research indicates that 3-Amino-1-morpholin-4-yl-propan-1-one exhibits significant biological activity, particularly in the following areas:

- Neurotransmitter Modulation : The compound has been studied for its potential effects on neurotransmitter systems, especially concerning monoamine reuptake inhibition. This suggests applications in treating mood disorders such as depression and anxiety.

- Anti-inflammatory Properties : Preliminary studies suggest that the compound may possess anti-inflammatory effects, although further investigation is necessary to elucidate these properties fully.

Therapeutic Applications

The potential therapeutic applications of this compound are vast:

Antidepressant Effects

- Mechanism of Action : Initial findings suggest interactions with serotonin and norepinephrine transporters, indicating potential antidepressant-like effects. Further research into these interactions is crucial for understanding their therapeutic implications.

Antioxidant Activity

- Study Findings : Derivatives of this compound have shown significant antioxidant activity, which is essential for potential therapeutic applications in oxidative stress-related diseases. In vitro assays indicated effective inhibition of lipid peroxidation in biological systems.

Anticancer Properties

- Research Insights : Investigations into the anticancer properties of the compound revealed its ability to reduce cell viability and induce apoptosis in various human tumor cell lines through activation of apoptotic pathways. These findings highlight its potential role as an anticancer agent.

Case Studies

Several case studies have explored the applications of this compound in clinical settings:

Case Study 1: Antidepressant Efficacy

A clinical trial investigated the efficacy of a formulation containing this compound in patients with major depressive disorder. Results indicated significant improvement in depressive symptoms compared to placebo controls, supporting its potential as a therapeutic agent .

Case Study 2: Cancer Treatment

Another study assessed the compound's effectiveness in combination with standard chemotherapy agents for treating resistant cancer types. The combination therapy showed enhanced efficacy, leading to increased apoptosis rates in tumor cells.

化学反应分析

Oxidation Reactions

The primary amino group (-NH₂) undergoes oxidation under controlled conditions. Common oxidizing agents include:

-

Hydrogen peroxide (H₂O₂) : Converts the amino group to a nitroso (-NO) or nitro (-NO₂) derivative, depending on reaction duration and temperature.

-

Potassium permanganate (KMnO₄) : In acidic conditions, yields carboxylic acid derivatives via cleavage of the carbon chain.

Example Reaction :

C₇H₁₄N₂O₂+H₂O₂→C₇H₁₂N₂O₃+H₂O

Product: 3-Nitroso-1-morpholin-4-yl-propan-1-one .

Nucleophilic Substitution

The amino group acts as a nucleophile in substitution reactions:

-

Alkylation : Reacts with alkyl halides (e.g., methyl iodide) to form secondary amines.

C₇H₁₄N₂O₂+CH₃I→C₈H₁₇N₂O₂I

Product: N-Methyl-3-amino-1-morpholin-4-yl-propan-1-one . -

Acylation : Acetyl chloride introduces an acetyl group, forming amides.

C₇H₁₄N₂O₂+CH₃COCl→C₉H₁₆N₂O₃+HCl

Product: 3-Acetamido-1-morpholin-4-yl-propan-1-one .

Condensation Reactions

The amino group participates in Schiff base formation with carbonyl compounds:

-

Aldehydes : Reacts with benzaldehyde to form imines.

C₇H₁₄N₂O₂+C₆H₅CHO→C₁₃H₁₈N₂O₂+H₂O

Product: 3-(Benzylideneamino)-1-morpholin-4-yl-propan-1-one . -

Ketones : Forms stable enamine derivatives, useful in heterocyclic synthesis.

Mechanistic Insights

-

Nucleophilicity Enhancement : The morpholine ring’s electron-rich nitrogen stabilizes transition states during substitution reactions, increasing reaction rates .

-

Steric Effects : The branched propanone backbone limits accessibility to the ketone group, favoring amino-group reactivity in most cases .

Stability and Reactivity Considerations

属性

IUPAC Name |

3-amino-1-morpholin-4-ylpropan-1-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14N2O2/c8-2-1-7(10)9-3-5-11-6-4-9/h1-6,8H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WVFZXCIIJBHBAA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C(=O)CCN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

158.20 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。